molecular formula C14H16N2O2 B1451898 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid CAS No. 1218096-48-0

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Cat. No.: B1451898
CAS No.: 1218096-48-0
M. Wt: 244.29 g/mol
InChI Key: JFMOBZGNIDTMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the lysine degradation pathway, such as Δ1-piperideine-2-carboxylate reductase from Pseudomonas putida . These interactions often involve the binding of the compound to the active sites of enzymes, influencing their activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the blood-brain barrier permeability and exhibit anticonvulsant activity in certain cellular models . These effects are mediated through interactions with specific cellular receptors and enzymes, leading to changes in cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, altering their conformation and activity. For instance, it has been shown to interact with the human GABA transporter 1 (GAT1), influencing its activity and contributing to its anticonvulsant effects . These interactions at the molecular level are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to modulate cellular functions over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticonvulsant activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver function and overall health . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the lysine degradation pathway. It interacts with enzymes such as Δ1-piperideine-2-carboxylate reductase, which plays a role in the catabolism of lysine and proline . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing its overall biochemical properties.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with cyanobenzyl halides under basic conditions. One common method includes the use of piperidine-2-carboxylic acid as a starting material, which is then reacted with 2-cyanobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, piperidine derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and to modulate neurotransmitter receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid is unique due to the presence of both a cyanobenzyl group and a piperidine ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, including medicinal chemistry and industrial synthesis .

Properties

IUPAC Name

1-[(2-cyanophenyl)methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-9-11-5-1-2-6-12(11)10-16-8-4-3-7-13(16)14(17)18/h1-2,5-6,13H,3-4,7-8,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMOBZGNIDTMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.